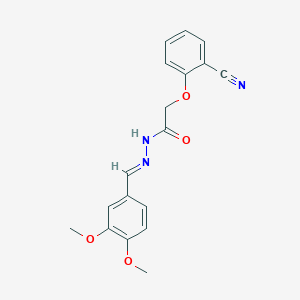![molecular formula C22H31N7O2 B390757 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B390757.png)
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a 2,4-dimethoxybenzaldehyde moiety linked to a 1,3,5-triazine ring substituted with two piperidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4,6-dipiperidin-1-yl-1,3,5-triazine-2-hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.
化学反应分析
Types of Reactions
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the triazine ring and piperidinyl groups play a crucial role in its activity .
相似化合物的比较
Similar Compounds
2,4-Dimethoxybenzaldehyde: A simpler compound without the triazine and piperidinyl groups.
1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Hydrazones: A broad class of compounds with similar hydrazone linkages but varying aromatic groups.
Uniqueness
2-[(2E)-2-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a dimethoxybenzaldehyde moiety with a triazine ring substituted with piperidinyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C22H31N7O2 |
|---|---|
分子量 |
425.5g/mol |
IUPAC 名称 |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C22H31N7O2/c1-30-18-10-9-17(19(15-18)31-2)16-23-27-20-24-21(28-11-5-3-6-12-28)26-22(25-20)29-13-7-4-8-14-29/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,24,25,26,27)/b23-16+ |
InChI 键 |
WSDZQBKQAQAITJ-XQNSMLJCSA-N |
SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC |
手性 SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC |
规范 SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(1-{3-nitrophenyl}ethylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390674.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B390675.png)



![4-{2-[(2,4-dichlorophenoxy)acetyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B390684.png)


![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390691.png)

![4-{[(2,4-Dimethylphenyl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390696.png)

![4-{2-[Hydroxy(diphenyl)acetyl]carbohydrazonoyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B390700.png)
![2,2'-di[1,3(2H)-dioxo-1H-isoindol-2-yl]-5,5'-carbonyldi[1H-isoindole-1,3(2H)-dione]](/img/structure/B390702.png)
